molecular formula C21H20ClNO3 B11154494 6-chloro-9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11154494
M. Wt: 369.8 g/mol
InChI Key: MHAUBIUGYOLMCK-UHFFFAOYSA-N
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Description

6-chloro-9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with a unique structure that includes a chromeno-oxazinone core

Preparation Methods

The synthesis of 6-chloro-9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromeno core: This step involves the cyclization of a suitable precursor to form the chromeno structure.

    Introduction of the oxazinone ring: This is achieved through a series of reactions, including condensation and cyclization.

    Chlorination and substitution:

    Final modifications: The ethyl group is introduced through alkylation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

6-chloro-9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts.

Scientific Research Applications

6-chloro-9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Chemical Research: It is used as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 6-chloro-9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 6-chloro-9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one include other chromeno-oxazinone derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

References

Properties

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

6-chloro-9-(2,4-dimethylphenyl)-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H20ClNO3/c1-4-14-8-19(24)26-20-15(14)9-17(22)21-16(20)10-23(11-25-21)18-6-5-12(2)7-13(18)3/h5-9H,4,10-11H2,1-3H3

InChI Key

MHAUBIUGYOLMCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)C4=C(C=C(C=C4)C)C

Origin of Product

United States

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